2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-14-11-19-15-18(9-10-20(19)26)21(27-12-5-6-13-27)16-25-24(28)17-30-23-8-4-3-7-22(23)29-2/h3-4,7-10,15,21H,5-6,11-14,16-17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXGSYXURBMYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a methoxyphenoxy group, an indoline moiety, and a pyrrolidine unit, which may contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 368.48 g/mol.
-
Receptor Interactions : The compound is believed to interact with various biological targets, including:
- Melatonin Receptors : It acts as an agonist for melatonin receptor types 1A and 1B, which are involved in regulating circadian rhythms and reproductive functions .
- Signal Transduction Pathways : The compound may modulate pathways associated with cell proliferation and apoptosis, particularly in cancer cells .
- Anti-Cancer Activity : Preliminary studies suggest that this compound exhibits anti-proliferative effects against various cancer cell lines. It appears to induce apoptosis via the activation of specific signaling pathways, such as STAT (signal transducer and activator of transcription) pathways .
Biological Activity Data
Case Studies
- Colon Cancer Research : A study demonstrated that the compound effectively inhibited tumor growth in xenograft models. Treatment with the compound reshaped the tumor microenvironment by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes, highlighting its potential as an anti-tumor agent .
- Indoline Derivatives : Research on similar indoline derivatives has shown promising results in targeting various cancers. These derivatives often share structural similarities with our compound, suggesting that modifications could enhance efficacy or selectivity against specific cancer types .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption characteristics:
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Modifications
Morpholino Substitution (CAS 922034-49-9)
A closely related compound replaces the pyrrolidine group with morpholine, resulting in 2-(2-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide (C₂₄H₃₁N₃O₄, MW 425.5). Morpholine introduces an oxygen atom, increasing polarity compared to pyrrolidine. This substitution may alter solubility and metabolic stability .
1,3,4-Thiadiazole Derivatives (Compounds 5k, 5l, 5m)
Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) share the 2-methoxyphenoxyacetamide backbone but attach to a thiadiazole ring. Key differences include:
- Synthesis Yields : 68–85% for thiadiazole derivatives vs. unspecified for the target compound .
- Melting Points: 135–140°C (5k, 5l, 5m) vs. unreported for the target compound .
Oxalamide Derivative (CAS 922117-30-4)
N1-(2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide (C₂₄H₃₀N₄O₂S, MW 438.6) replaces the acetamide group with an oxalamide linker. The addition of a methylthiophenyl group may improve membrane permeability due to increased hydrophobicity .
Substituent-Driven Pharmacological Implications
Pyrrolidine vs. Piperidine/Phenethyl Groups
- Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide) shares a methoxyacetamide motif but incorporates a piperidine-phenethyl group. This structure is associated with µ-opioid receptor agonism, highlighting the pharmacological versatility of acetamide derivatives .
- The target compound’s pyrrolidine and indoline groups may favor interactions with serotonin or dopamine receptors, given the prevalence of such motifs in CNS-targeting drugs.
Heterocyclic Additions (Tetrazoles, Oxadiazoles)
- Tetrazole-containing analogs (e.g., N-allyl-2-(1H-tetrazol-5-yl)acetamide) use tetrazoles as carboxylate bioisosteres, improving metabolic stability. Their melting points (82–217°C) suggest varied crystallinity compared to the target compound .
- Oxadiazole derivatives (e.g., CAS 1261000-91-2) introduce a 1,2,4-oxadiazole ring, which can enhance rigidity and hydrogen-bonding capacity .
Table 1: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | Not Provided | Not Provided | Not Reported | Pyrrolidine, Indoline |
| Morpholino Analog (CAS 922034-49-9) | C₂₄H₃₁N₃O₄ | 425.5 | Not Reported | Morpholine |
| 5k (Thiadiazole Derivative) | C₁₃H₁₅N₃O₃S₂ | 349.4 | 135–136 | Methylthio-thiadiazole |
| Ocfentanil (Opioid Analog) | C₂₃H₂₈FN₃O₂ | 397.5 | Not Reported | Piperidine-phenethyl |
| Tetrazole Derivative (2s) | C₆H₉N₅O | 181.2 | 82–84 | Allyl-tetrazole |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
